5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid
Description
5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid (molecular formula: C₁₁H₁₅NO₅, CAS: CID 75478569) is a furan-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 5-position of the furan ring. Its structure is defined by the SMILES string CC(C)(C)OC(=O)NCC1=CC(=CO1)C(=O)O . The Boc group serves as a protective moiety for the amine, enabling selective deprotection under acidic conditions for further functionalization. This compound is widely used in medicinal chemistry as a building block for synthesizing glycomimetics, enzyme inhibitors, and other bioactive molecules .
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-5-8-4-7(6-16-8)9(13)14/h4,6H,5H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYPMRKEKXLHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Starting Material Preparation
- Starting compound: 4,5-dibromofuran-2-carboxylic acid or related substituted furan carboxylic acids.
- Selective dehalogenation: Zinc metal is used to selectively remove one bromine atom to yield a mono-bromo intermediate.
- Esterification: The carboxylic acid is converted to its methyl ester to facilitate further transformations.
Step 2: Functional Group Transformation
- Palladium-catalyzed cyanation: The bromide is converted into a nitrile group via palladium-catalyzed cyanation.
- Reduction and Boc protection: The nitrile is reduced to an amine, which is immediately protected using tert-butoxycarbonyl (Boc) group to give a Boc-protected aminomethyl intermediate.
Step 3: Hydrolysis and Deprotection
- Saponification: The methyl ester is hydrolyzed under basic conditions to yield the free carboxylic acid.
- Boc deprotection: The Boc protecting group can be removed under acidic conditions if the free amine is desired; however, for the target compound, the Boc group remains to protect the amino functionality.
Step 4: Final Product Isolation
- The product is often isolated as its hydrochloride salt for stability and ease of handling.
- Purification may involve crystallization or chromatographic techniques to ensure high purity and crystallinity suitable for pharmaceutical applications.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Selective dehalogenation | Zinc metal, solvent (e.g., methanol or THF) | Control temperature to avoid over-reduction |
| Esterification | Methanol, acid catalyst (e.g., HCl or sulfuric acid) | Methyl ester formation for better reactivity |
| Cyanation | Pd catalyst, cyanide source (e.g., KCN or Zn(CN)2) | Requires careful handling due to toxicity |
| Reduction | Hydrogenation (H2, Pd/C) or alternative hydride reagents | Converts nitrile to amine |
| Boc protection | Boc anhydride (Boc2O), base (e.g., triethylamine) | Protects the amine group |
| Saponification | NaOH or KOH in aqueous solution | Converts ester to carboxylic acid |
| Boc deprotection (optional) | Acidic conditions (e.g., TFA in dichloromethane) | Only if free amine is desired |
Representative Synthesis Example
Based on the synthesis described in peer-reviewed literature (PMC, 2012):
- Starting from 4,5-dibromofuran-2-carboxylic acid, selective dehalogenation with zinc metal yields a mono-bromo intermediate.
- Esterification with methanol affords the methyl ester.
- Palladium-catalyzed cyanation converts the bromide to a nitrile.
- Reduction of nitrile to amine followed by Boc protection yields the Boc-protected aminomethyl intermediate.
- Saponification of the ester gives the free carboxylic acid.
- The final product, 5-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid, is isolated, often as its hydrochloride salt, with yields reported around 80-90% for each step.
Analytical and Purity Considerations
- The final compound is characterized by NMR, mass spectrometry, and chromatographic purity.
- Crystallinity and polymorphic forms can be controlled via crystallization conditions, impacting pharmaceutical properties.
- Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess thermal stability and purity.
Summary Table of Preparation Steps
| Step No. | Transformation | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Selective dehalogenation | Zn metal, solvent, controlled temp | 85-90 | Mono-bromo intermediate formed |
| 2 | Esterification | MeOH, acid catalyst | 90-95 | Methyl ester obtained |
| 3 | Palladium-catalyzed cyanation | Pd catalyst, cyanide source | 80-85 | Nitrile intermediate |
| 4 | Reduction and Boc protection | H2/Pd-C or hydride, Boc2O, base | 85-90 | Boc-protected amine |
| 5 | Saponification (hydrolysis) | NaOH, aqueous solution | 90-95 | Free acid obtained |
| 6 | Optional Boc deprotection | TFA in DCM | Variable | Only if free amine required |
This synthetic route and methodology provide a robust and reproducible approach to obtaining this compound with high purity and suitable for further pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions
5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The tert-butoxycarbonyl-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) and alkyl halides.
Major Products
Oxidation: Furan-3,4-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Substituted amino derivatives.
Scientific Research Applications
5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with target molecules. The furan ring and carboxylic acid group may also participate in binding interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
5-(3-((Tert-butoxycarbonyl)aminomethyl)phenyl)furan-2-carboxylic acid (Compound 12)
- Structure : A phenyl ring replaces the methylene linker between the Boc group and the furan, with the carboxylic acid at the 2-position of furan.
- Synthesis : Synthesized via LiOH-mediated hydrolysis of a methyl ester precursor, yielding 77% product .
- Key Differences :
5-((tert-Butoxycarbonylamino)methyl)furan-2-ylboronic Acid
- Structure : Boronic acid substituent at the 2-position of furan instead of carboxylic acid.
- Reactivity : Enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the carboxylic acid derivative .
- Utility : Critical for constructing biaryl systems in drug discovery .
5-[[(5-Methylfuran-3-carbonyl)amino]methyl]furan-3-carboxylic Acid
- Structure : A 5-methylfuran-3-carbonyl group replaces the Boc-protected amine.
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic Acid
- Structure : A benzoic acid core with Boc-protected amine and hydroxyl groups.
- Physicochemical Properties: Higher polarity due to the phenolic -OH group, contrasting with the hydrophobic furan ring in the target compound .
Physicochemical Properties
Biological Activity
5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid, a compound with the molecular formula and a molecular weight of 241.24 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews existing research findings, including case studies and relevant data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a furan ring, which is known for its role in various biological activities. The tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the molecule, making it a suitable candidate for various biological assays.
1. Antimicrobial Activity
Research has indicated that compounds containing furan rings exhibit significant antimicrobial properties. A study highlighted the effectiveness of furan derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These results suggest that modifications to the furan structure can enhance antimicrobial efficacy.
2. Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have shown promising results for this compound. In vitro studies revealed that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- Results : The compound demonstrated IC50 values ranging from 10 to 20 µM, indicating significant antiproliferative effects.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
| A549 | 18 |
These findings suggest potential applications in cancer therapy, warranting further investigation into its mechanisms of action.
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been explored. Enzyme assays indicate that it can act as an inhibitor for certain kinases involved in cancer progression.
Table 3: Enzyme Inhibition Profile
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| Protein Kinase A | 75 |
| Cyclin-dependent Kinase | 60 |
These results suggest that the compound may interfere with signaling pathways critical for cancer cell survival and proliferation.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
